
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-(pyridin-4-yl)acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as POA and is known for its potential therapeutic applications in various fields.
作用機序
The mechanism of action of POA is not fully understood. However, it is believed to act through the modulation of various signaling pathways in the body. POA has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. POA is believed to have a multi-targeted mechanism of action, making it a promising candidate for the development of new drugs.
Biochemical and Physiological Effects:
POA has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of various diseases. POA has also been shown to induce apoptosis in cancer cells, which may lead to the development of new cancer therapies. In addition, POA has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.
実験室実験の利点と制限
POA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds used in scientific research. However, POA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, the mechanism of action of POA is not fully understood, which can make it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of POA. One potential direction is the development of new drugs based on the structure of POA. POA has been shown to have multi-targeted activity, making it a promising candidate for the development of new drugs. Another potential direction is the investigation of the mechanism of action of POA. A better understanding of how POA works in the body could lead to the development of more effective treatments for various diseases. Finally, the potential use of POA in drug delivery systems should be investigated. POA has been shown to have low toxicity and good stability, making it a potential candidate for drug delivery systems.
In conclusion, POA is a chemical compound that has gained significant attention in scientific research. Its potential therapeutic applications in various fields make it a promising candidate for the development of new drugs and drug delivery systems. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of POA have been discussed in this paper. Further research is needed to fully understand the potential of POA in scientific research.
合成法
POA is synthesized using a multi-step process that involves the reaction of various chemicals. The starting materials for the synthesis of POA include 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, 4-chloroacetylpyridine, and potassium carbonate. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product. The synthesis of POA is a complex process that requires careful attention to detail to ensure the purity and yield of the product.
科学的研究の応用
POA has been extensively studied for its potential therapeutic applications in various fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, POA has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. POA has also been studied for its potential use in the development of new drugs and drug delivery systems.
特性
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-pyridin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c26-19(23-16-10-12-22-13-11-16)14-27-18-9-5-4-8-17(18)21-24-20(25-28-21)15-6-2-1-3-7-15/h1-13H,14H2,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVLAPXAYWQELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

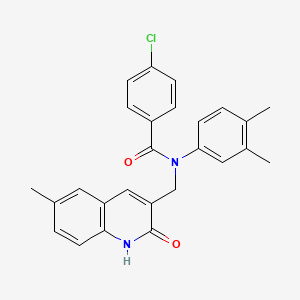
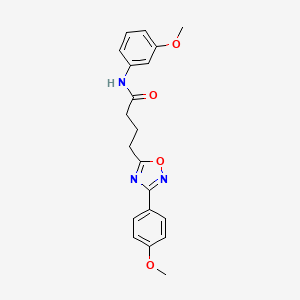

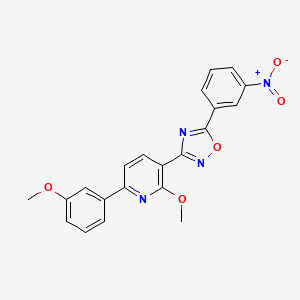


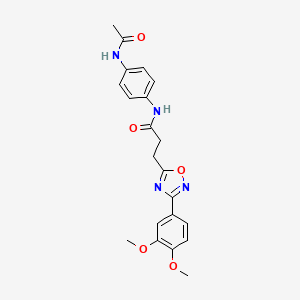
![N-[(furan-2-yl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7691804.png)



![2-methoxy-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7691831.png)
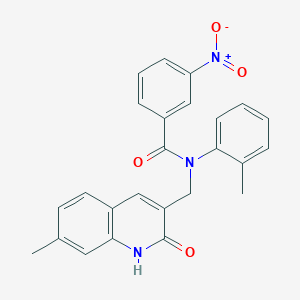
![3-(4-fluorophenyl)-N-[(furan-2-yl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7691846.png)